molecular formula C11H12N2O2 B8803551 Ethyl 1-methyl-1H-indazole-5-carboxylate

Ethyl 1-methyl-1H-indazole-5-carboxylate

Cat. No.: B8803551
M. Wt: 204.22 g/mol
InChI Key: VYRCDLNTVKLSFG-UHFFFAOYSA-N
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Description

Ethyl 1-methyl-1H-indazole-5-carboxylate (CAS: 1314398-37-2) is a heterocyclic compound featuring an indazole core substituted with a methyl group at the 1-position and an ethyl ester at the 5-position. Its molecular formula is $ \text{C}{11}\text{H}{12}\text{N}2\text{O}2 $, with a molecular weight of 204.23 g/mol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 1-Methyl-1H-Indazole-5-Carboxylate

  • Structural Difference : Replaces the ethyl ester with a methyl ester (CAS: 1092351-82-0).
  • Reactivity : In palladium-catalyzed oxidative arylation reactions, Mthis compound yielded C3-arylated products at 51% efficiency, slightly higher than its ethyl counterpart (45%) under identical conditions. This suggests the ethyl group may introduce steric hindrance or electronic effects that marginally reduce reactivity .
  • Commercial Availability : Available at 97% purity, priced at €20.00/g (1g scale), compared to the ethyl variant, which is less commonly listed in commercial catalogs .

Ethyl 1-[3-(1H-Imidazol-1-yl)Propyl]-1H-Benzimidazole-5-Carboxylate

  • Core Heterocycle : Features a benzimidazole ring instead of indazole.
  • Biological Relevance : Benzimidazole derivatives are widely studied for antiparasitic and anticancer applications, whereas indazole derivatives like this compound are explored for kinase inhibition and anti-inflammatory properties .
  • Synthesis Complexity : The benzimidazole derivative requires multi-step synthesis with functionalization at the 1-position, whereas the indazole variant is simpler to derivatize due to fewer steric constraints .

Methyl 1H-Imidazole-5-Carboxylate (CAS: 17325-26-7)

  • Heteroatom Arrangement : Contains an imidazole ring (two adjacent nitrogen atoms) versus the fused benzene-pyrazole system in indazole.
  • Electronic Properties: The imidazole ring has a lower aromatic stabilization energy, making it more reactive in electrophilic substitutions.

Data Tables

Table 1: Structural and Commercial Comparison

Compound Name CAS Number Molecular Weight (g/mol) Purity (%) Price (1g) Core Structure
This compound 1314398-37-2 204.23 N/A N/A Indazole
Mthis compound 1092351-82-0 190.18 97.00 €20.00 Indazole
Methyl 1H-imidazole-5-carboxylate 17325-26-7 140.13 N/A N/A Imidazole

Table 2: Reactivity in Palladium-Catalyzed Arylation

Compound Reaction Position Yield (%) Notes
This compound C3 45 Ethyl ester introduces steric effects
Mthis compound C3 51 Higher yield due to smaller ester group

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

ethyl 1-methylindazole-5-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)8-4-5-10-9(6-8)7-12-13(10)2/h4-7H,3H2,1-2H3

InChI Key

VYRCDLNTVKLSFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C

Origin of Product

United States

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